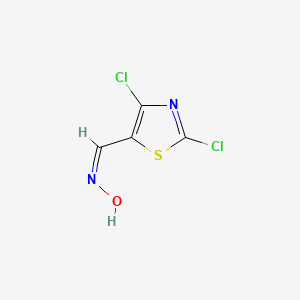![molecular formula C14H19N5O2S B14097234 1-(7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-propylpiperidine-3-carboxamide](/img/structure/B14097234.png)
1-(7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-propylpiperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-propylpiperidine-3-carboxamide is a complex organic compound that belongs to the thiazolo[4,5-d]pyrimidine family. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The unique structure of this compound, which includes a thiazolo[4,5-d]pyrimidine core, makes it a valuable target for synthetic and pharmacological studies.
Méthodes De Préparation
The synthesis of 1-(7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-propylpiperidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials One common synthetic route involves the cyclization of appropriate precursors under specific conditions to form the thiazolo[4,5-d]pyrimidine core
For example, the synthesis might begin with the preparation of a thiazole derivative, which is then reacted with a pyrimidine precursor to form the thiazolo[4,5-d]pyrimidine core. The resulting intermediate is then subjected to further reactions to introduce the piperidine and carboxamide functionalities. Reaction conditions such as temperature, solvents, and catalysts are carefully optimized to achieve high yields and purity .
Analyse Des Réactions Chimiques
1-(7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-propylpiperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule. Common reagents for these reactions include halides and amines.
Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts under acidic or basic conditions
Applications De Recherche Scientifique
1-(7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-propylpiperidine-3-carboxamide has a wide range of scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. .
Biological Studies: Researchers investigate the compound’s interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or catalytic activity.
Mécanisme D'action
The mechanism of action of 1-(7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-propylpiperidine-3-carboxamide involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparaison Avec Des Composés Similaires
1-(7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-propylpiperidine-3-carboxamide can be compared with other thiazolo[4,5-d]pyrimidine derivatives:
7-Hydroxy-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester: This compound shares a similar core structure but differs in its functional groups, leading to different chemical and biological properties.
Thiazolo[4,5-b]pyridines: These compounds have a similar thiazole ring but differ in the attached pyridine ring, resulting in distinct reactivity and applications.
Pyrano[2,3-d]thiazoles:
Propriétés
Formule moléculaire |
C14H19N5O2S |
|---|---|
Poids moléculaire |
321.40 g/mol |
Nom IUPAC |
1-(7-oxo-6H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-propylpiperidine-3-carboxamide |
InChI |
InChI=1S/C14H19N5O2S/c1-2-5-15-12(20)9-4-3-6-19(7-9)14-18-11-10(22-14)13(21)17-8-16-11/h8-9H,2-7H2,1H3,(H,15,20)(H,16,17,21) |
Clé InChI |
IDZGYGIZYKUOSV-UHFFFAOYSA-N |
SMILES canonique |
CCCNC(=O)C1CCCN(C1)C2=NC3=C(S2)C(=O)NC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(5-chloro-2-methylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetamide](/img/structure/B14097175.png)


![1-[4-(5-Methyl-1,2,3,4-tetrazol-1-yl)phenyl]ethanone](/img/structure/B14097193.png)
![7-Fluoro-1-phenyl-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097197.png)

![3-[(2-Ethylphenyl)amino]-6-methyl-1,2,4-triazin-5-ol](/img/structure/B14097215.png)
![[(1R,2S,6R,9R,10R,11R,12S,14R,15R)-14-acetyloxy-6-(furan-3-yl)-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] (E)-2-methylbut-2-enoate](/img/structure/B14097223.png)
![1-[3-Ethoxy-4-(3-methylbutoxy)phenyl]-2-(3-hydroxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097232.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-[(5-hydroxy-6-phenyl-1,2,4-triazin-3-yl)sulfanyl]ethanone](/img/structure/B14097238.png)

